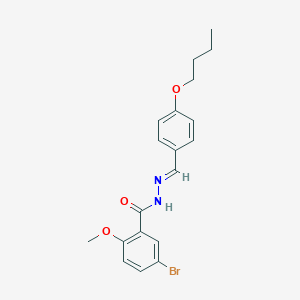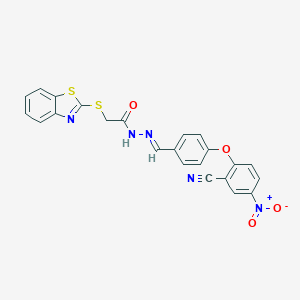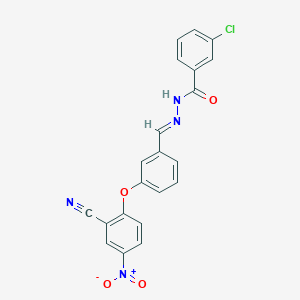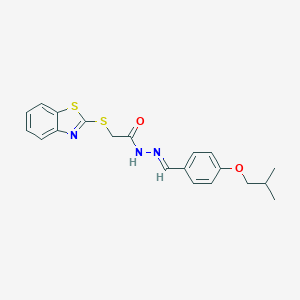![molecular formula C24H22N2O5 B423157 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423157.png)
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound is characterized by the presence of methoxy and methyl groups attached to a phenyl ring, along with a hydrazinylidene moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxy-4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring can be replaced by other groups using appropriate reagents and conditions.
Scientific Research Applications
2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in the synthesis of other organic compounds.
4-Methoxybenzaldehyde: Used as an intermediate in organic synthesis and in the production of fragrances and flavors.
Hydrazine derivatives: Widely used in the synthesis of pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C24H22N2O5 |
|---|---|
Molecular Weight |
418.4g/mol |
IUPAC Name |
[2-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H22N2O5/c1-16-8-13-20(22(14-16)30-3)23(27)26-25-15-18-6-4-5-7-21(18)31-24(28)17-9-11-19(29-2)12-10-17/h4-15H,1-3H3,(H,26,27)/b25-15+ |
InChI Key |
KOVVVXJXIUIJPE-MFKUBSTISA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OC)OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate](/img/structure/B423076.png)

![N'-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423079.png)
![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423081.png)
![2-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B423082.png)
![N'~1~-{(E)-1-[4-(2-CYANO-4-NITROPHENOXY)PHENYL]METHYLIDENE}-2-HYDROXY-2,2-DIPHENYLACETOHYDRAZIDE](/img/structure/B423084.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423085.png)

![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B423090.png)
![N'-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423091.png)
![9-[3-chloro-5-ethoxy-4-(2-propynyloxy)phenyl]-3,3,6,6,10-pentamethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B423093.png)
![N'-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423094.png)

